molecular formula C13H18N2O2 B13631653 3-((1,4-Diazepan-1-yl)methyl)benzoic acid

3-((1,4-Diazepan-1-yl)methyl)benzoic acid

Cat. No.: B13631653
M. Wt: 234.29 g/mol
InChI Key: PWEKHFYPWVEGDX-UHFFFAOYSA-N
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Description

3-((1,4-Diazepan-1-yl)methyl)benzoic acid is an organic compound with the molecular formula C13H18N2O2. It features a benzoic acid moiety linked to a diazepane ring through a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1,4-Diazepan-1-yl)methyl)benzoic acid typically involves the reaction of 3-(chloromethyl)benzoic acid with 1,4-diazepane. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-((1,4-Diazepan-1-yl)methyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-((1,4-Diazepan-1-yl)methyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((1,4-Diazepan-1-yl)methyl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The diazepane ring can enhance the compound’s binding affinity and selectivity for certain molecular targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methyl-[1,4]diazepan-1-ylmethyl)-benzoic acid
  • 3-((1,4-Diazepan-1-yl)methyl)benzoic acid derivatives

Uniqueness

This compound is unique due to its specific structural features, such as the combination of a benzoic acid moiety with a diazepane ring. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

3-(1,4-diazepan-1-ylmethyl)benzoic acid

InChI

InChI=1S/C13H18N2O2/c16-13(17)12-4-1-3-11(9-12)10-15-7-2-5-14-6-8-15/h1,3-4,9,14H,2,5-8,10H2,(H,16,17)

InChI Key

PWEKHFYPWVEGDX-UHFFFAOYSA-N

Canonical SMILES

C1CNCCN(C1)CC2=CC(=CC=C2)C(=O)O

Origin of Product

United States

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